Ácido 4-((4-metilpiperazin-1-il)metil)-3-(trifluorometil)benzoico dihidrocloruro

Descripción general

Descripción

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a trifluoromethyl group, and a benzoic acid moiety, making it a versatile molecule for research and development.

Aplicaciones Científicas De Investigación

Structure

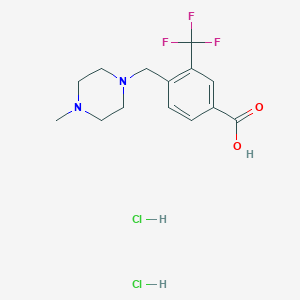

The structural formula can be represented as follows:

This structure indicates the presence of a trifluoromethyl group and a piperazine moiety, which are crucial for its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit the growth of various pathogens, including Escherichia coli and Pseudomonas aeruginosa . The presence of the trifluoromethyl group often enhances lipophilicity, facilitating better membrane penetration and bioactivity.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. The structural components are reminiscent of known anticancer agents that target specific cellular pathways involved in tumor growth. Preliminary evaluations have indicated cytotoxic effects against several cancer cell lines, warranting further investigation into its mechanism of action .

Therapeutic Applications

Given its unique structure and biological activities, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride holds promise in several therapeutic areas:

- Antimicrobial Agents : Its ability to combat bacterial infections positions it as a candidate for developing new antibiotics.

- Anticancer Drugs : The potential efficacy against cancer cells opens avenues for research into novel cancer therapies.

- Inflammatory Disorders : Compounds with similar structures have shown anti-inflammatory properties, suggesting that this compound may also be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. One common approach is to react 4-methylpiperazine with a suitable benzaldehyde derivative under acidic conditions to form the piperazine-benzyl intermediate. This intermediate is then further reacted with trifluoromethylating agents to introduce the trifluoromethyl group. Finally, the benzoic acid moiety is introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Conversion to the corresponding carboxylic acid derivatives.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or signaling pathways involved in the inflammatory response. The trifluoromethyl group can enhance the compound's binding affinity to its target, while the piperazine ring may interact with biological receptors.

Comparación Con Compuestos Similares

4-(4-Methylpiperazin-1-yl)phenylboronic acid

Imatinib

1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid

Uniqueness: 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride, also known as a derivative of trifluoromethyl benzoic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of a trifluoromethyl group and a piperazine moiety, which contribute to its pharmacological properties.

- Molecular Formula : C13H18F3N3

- Molecular Weight : 273.30 g/mol

- CAS Number : 694499-26-8

- Physical Form : Solid

- Purity : ≥98%

The compound is typically stored in a cool, dark place under inert conditions to maintain stability and prevent degradation .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the piperazine ring is often linked to enhanced antibacterial activity. For instance, studies have shown that derivatives of trifluoromethyl benzoic acid can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid | 15.625 - 62.5 | Antistaphylococcal |

| Ciprofloxacin | 0.381 | Reference Standard |

The compound demonstrates a bactericidal mechanism by inhibiting protein synthesis and disrupting nucleic acid production pathways .

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. In vitro studies suggest that it may induce apoptosis in cancer cells through various pathways, including inhibition of the PD-1/PD-L1 pathway, which is crucial for tumor immune evasion.

Study 1: Antibacterial Efficacy

In a comparative study, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid was tested against clinical isolates of MRSA. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 62.5 μg/mL, showcasing moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .

Study 2: Antitumor Potential

A recent investigation focused on the compound's ability to inhibit cancer cell proliferation in vitro. Results indicated a dose-dependent response in several cancer cell lines, with significant reductions in cell viability observed at concentrations above 10 μM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Propiedades

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2.2ClH/c1-18-4-6-19(7-5-18)9-11-3-2-10(13(20)21)8-12(11)14(15,16)17;;/h2-3,8H,4-7,9H2,1H3,(H,20,21);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNMXEJPTKPASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.